molecular formula C16H16BrN3O2 B2674303 N-(2-bromophenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide CAS No. 933238-10-9

N-(2-bromophenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

Cat. No. B2674303
CAS RN: 933238-10-9
M. Wt: 362.227
InChI Key: FAKXOVQRRYUILO-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide, also known as BRP-7, is a chemical compound that has been studied for its potential applications in scientific research.

Scientific Research Applications

Structural Analysis and Molecular Interactions

Different Spatial Orientations of Amide Derivatives on Anion Coordination : This study explores the spatial orientations of similar amide derivatives and their interactions with anions, revealing how the geometry of such compounds influences their molecular assembly and interactions. The findings highlight the importance of weak interactions in the self-assembly of these molecules, which could be relevant to understanding the behavior of N-(2-bromophenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide in various solvents and conditions (Kalita & Baruah, 2010).

Antimicrobial Properties

Synthesis of Novel Amide Derivatives and Evaluation as Antimicrobial Agents : This research highlights the antimicrobial potential of novel amide derivatives, including structures similar to the target compound. It suggests that compounds with similar structures possess promising antibacterial and antifungal activities, which could imply potential applications of this compound in developing new antimicrobial agents (Debnath & Ganguly, 2015).

Synthetic Applications

Suzuki‐Miyaura Cross‐Coupling for the Preparation of Vinylacetanilide : This study demonstrates the utility of halogenated amide compounds in cross-coupling reactions, a key synthetic method in organic chemistry. The Suzuki-Miyaura cross-coupling of N-(2-bromophenyl)acetamide derivatives, such as the target compound, showcases their potential as intermediates in synthesizing complex organic molecules (Cottineau, Kessler, & O’Shea, 2006).

Chemoselective Acetylation

Chemoselective Acetylation Using Immobilized Lipase : Research into the chemoselective acetylation of amino groups highlights the importance of selecting specific acyl donors for targeted reactions, which is relevant for modifying the structure of amide compounds like this compound to enhance their pharmacological properties or for material science applications (Magadum & Yadav, 2018).

properties

IUPAC Name

N-(2-bromophenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O2/c17-12-6-2-4-8-14(12)18-15(21)10-20-16(22)9-11-5-1-3-7-13(11)19-20/h2,4,6,8-9H,1,3,5,7,10H2,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKXOVQRRYUILO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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